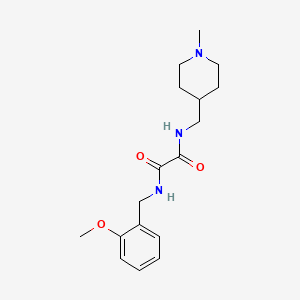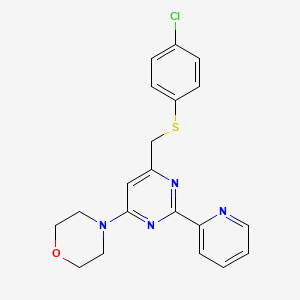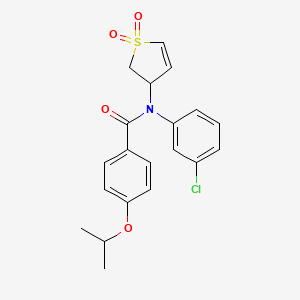![molecular formula C16H14N2O4S B2944013 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide CAS No. 1903217-55-9](/img/structure/B2944013.png)
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.
The exact mass of the compound N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Biological Activities N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-3-carboxamide, along with its derivatives, has been explored in scientific research for its potential applications in synthesizing novel compounds with antimicrobial and anticancer properties. A green synthetic approach has been utilized for creating thiophenyl pyrazoles and isoxazoles derivatives, showing promising antibacterial and antifungal activities (D. Sowmya et al., 2018). Additionally, research has focused on the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives, revealing weak to moderate antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Rakia Abd Alhameed et al., 2019).
Anticancer Potentials Further investigations have led to the synthesis of thiophene-based compounds for anticancer applications. Specifically, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized and evaluated for their cytotoxicity against various cell lines, demonstrating that derivatives containing a thiazolidinone ring or thiosemicarbazide moiety exhibit significant inhibitory activity (A. Atta & E. Abdel‐Latif, 2021).
Antimicrobial and Antibacterial Discoveries Novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized, showcasing potent antimicrobial activity against a wide array of bacterial and fungal species. These findings suggest their potential use in developing new antimicrobial agents (M. Incerti et al., 2017).
Diuretic Activity Moreover, studies have extended to evaluating the diuretic activity of related biphenyl benzothiazole-2-carboxamide derivatives. One compound in particular, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, demonstrated promising diuretic activity, indicating potential applications in treating conditions that benefit from diuresis (M. Yar & Zaheen Hasan Ansari, 2009).
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-14-9-22-16(21)18(14)8-13(11-4-2-1-3-5-11)17-15(20)12-6-7-23-10-12/h1-7,10,13H,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQOHEUBONMBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenecarbohydrazide](/img/structure/B2943930.png)

![N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2943932.png)




![Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate](/img/structure/B2943942.png)

![4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B2943944.png)
![6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943947.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2943949.png)
![4-(butylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2943952.png)

